1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol
Description
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Properties
IUPAC Name |
1-[(thiophen-2-ylmethylamino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-11(5-1-2-6-11)9-12-8-10-4-3-7-14-10/h3-4,7,12-13H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVRNILKIDGHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol, a compound with the molecular formula C11H17NOS and a molecular weight of 211.33 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesizing information from various studies and databases.
The compound features a cyclopentan-1-ol structure with a thiophen-2-ylmethylamino group, which may influence its interaction with biological targets. The IUPAC name is 1-[(thiophen-2-ylmethylamino)methyl]cyclopentan-1-ol, and it is characterized by the following structural details:
| Property | Value |
|---|---|
| Molecular Formula | C11H17NOS |
| Molecular Weight | 211.33 g/mol |
| Purity | Typically 95% |
| InChI Key | PPVRNILKIDGHLR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly through modulation of GABAergic pathways. Similar compounds have been shown to inhibit GABA reuptake transporters, thus increasing GABA levels in the synaptic cleft, which may have implications for treating central nervous system disorders .
Pharmacological Studies
- GABA Reuptake Inhibition : Research indicates that compounds structurally related to this compound exhibit GABA reuptake inhibition, enhancing synaptic GABA concentrations. This mechanism is critical in the treatment of anxiety and seizure disorders .
- Antidepressant Effects : Some studies suggest that derivatives of this compound may exhibit antidepressant properties by modulating serotonin and norepinephrine levels in addition to GABA .
- Neuroprotective Properties : There is emerging evidence that compounds with similar structures can provide neuroprotection against oxidative stress and excitotoxicity, potentially beneficial in neurodegenerative diseases .
Case Study 1: GABAergic Activity
In a study analyzing various thiophene-containing compounds for their GABAergic activity, this compound was tested alongside known GABA reuptake inhibitors. The results indicated a significant increase in GABA levels in vitro when exposed to this compound, suggesting its potential as a therapeutic agent for anxiety disorders.
Case Study 2: Neuroprotection Against Oxidative Stress
Another study focused on the neuroprotective effects of thiophene derivatives demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in cultured neurons. The compound was shown to upregulate antioxidant enzyme expression, providing a protective effect against neurotoxicity.
Summary of Findings
The biological activity of this compound appears promising based on current research:
| Activity Type | Evidence Level |
|---|---|
| GABA Reuptake Inhibition | Strong |
| Antidepressant Potential | Moderate |
| Neuroprotective Effects | Emerging Evidence |
Scientific Research Applications
1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol has garnered attention due to its interactions with neurotransmitter systems, particularly through modulation of GABAergic pathways.
GABA Reuptake Inhibition
Research indicates that this compound exhibits GABA reuptake inhibition, which enhances synaptic GABA concentrations. This mechanism is crucial for treating anxiety and seizure disorders, as increased GABA levels can lead to reduced neuronal excitability and improved mood stabilization.
Antidepressant Effects
Some studies suggest that derivatives of this compound may also exhibit antidepressant properties. These effects are thought to arise from the modulation of serotonin and norepinephrine levels alongside GABA, potentially offering a multi-faceted approach to treating depression.
Neuroprotective Properties
Emerging evidence points to neuroprotective effects against oxidative stress and excitotoxicity, making this compound a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: GABAergic Activity
In a study analyzing thiophene-containing compounds for their GABAergic activity, this compound was tested alongside established GABA reuptake inhibitors. The results indicated a significant increase in GABA levels in vitro when exposed to this compound, suggesting its potential as a therapeutic agent for anxiety disorders.
Case Study 2: Neuroprotection Against Oxidative Stress
Another investigation focused on the neuroprotective effects of thiophene derivatives demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in cultured neurons. The study revealed that it upregulated antioxidant enzyme expression, providing a protective effect against neurotoxicity.
Summary of Findings
The biological activity of this compound appears promising based on current research:
| Activity Type | Evidence Level |
|---|---|
| GABA Reuptake Inhibition | Strong |
| Antidepressant Potential | Moderate |
| Neuroprotective Effects | Emerging Evidence |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
